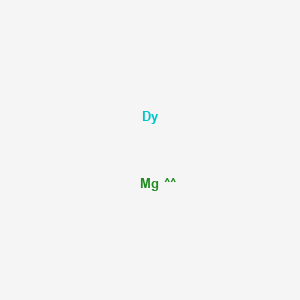
Dysprosium--magnesium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–magnesium (1/1) is a binary compound consisting of dysprosium and magnesium in a 1:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption properties, while magnesium is a lightweight metal with excellent mechanical properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium–magnesium (1/1) can be synthesized through high-temperature solid-state reactions. One common method involves mixing dysprosium oxide (Dy2O3) and magnesium oxide (MgO) in stoichiometric amounts, followed by heating the mixture in a reducing atmosphere, such as hydrogen gas, at temperatures around 800-1000°C. This process facilitates the reduction of dysprosium oxide and the formation of the dysprosium–magnesium compound .
Industrial Production Methods: In industrial settings, the production of dysprosium–magnesium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum induction melting process, where dysprosium and magnesium metals are melted together under a vacuum to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Dysprosium–magnesium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium–magnesium (1/1) can react with oxygen at elevated temperatures to form dysprosium oxide and magnesium oxide. This reaction typically occurs at temperatures above 500°C.
Reduction: The compound can be reduced using hydrogen gas at high temperatures to produce elemental dysprosium and magnesium.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy2O3) and magnesium oxide (MgO).
Reduction: Elemental dysprosium (Dy) and magnesium (Mg).
Substitution: Dysprosium chloride (DyCl3) and magnesium chloride (MgCl2).
Scientific Research Applications
Dysprosium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: The compound is used as a precursor for the synthesis of other dysprosium-based materials and as a catalyst in various chemical reactions.
Biology: Dysprosium–magnesium (1/1) is studied for its potential use in magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Medicine: Research is ongoing to explore the use of dysprosium–magnesium (1/1) in targeted drug delivery systems and cancer treatment.
Industry: The compound is utilized in the production of high-performance magnets, particularly in the manufacturing of neodymium-iron-boron (NdFeB) magnets, which are essential components in electric vehicles and wind turbines
Mechanism of Action
The mechanism by which dysprosium–magnesium (1/1) exerts its effects is primarily related to its magnetic properties. Dysprosium ions (Dy3+) have a high magnetic moment, which contributes to the compound’s strong magnetic behavior. In applications such as MRI contrast agents, the magnetic properties of dysprosium–magnesium (1/1) enhance the contrast between different tissues, improving the quality of the imaging .
Comparison with Similar Compounds
Dysprosium–calcium (1/1): Similar to dysprosium–magnesium (1/1), this compound also exhibits strong magnetic properties but has different mechanical characteristics due to the presence of calcium.
Dysprosium–aluminum (1/1): This compound is used in high-temperature applications due to its excellent thermal stability.
Dysprosium–zinc (1/1): Known for its unique electronic properties, this compound is studied for potential use in electronic devices .
Uniqueness of Dysprosium–Magnesium (1/1): Dysprosium–magnesium (1/1) stands out due to its combination of high magnetic susceptibility and lightweight properties. This makes it particularly valuable in applications where both magnetic performance and weight reduction are critical, such as in aerospace and automotive industries .
Properties
CAS No. |
12159-27-2 |
|---|---|
Molecular Formula |
DyMg |
Molecular Weight |
186.81 g/mol |
IUPAC Name |
dysprosium;magnesium |
InChI |
InChI=1S/Dy.Mg |
InChI Key |
JFXJJAXYELOILB-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


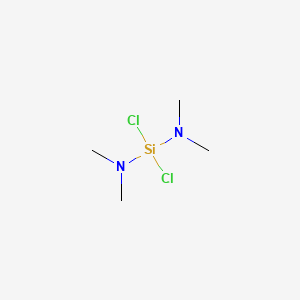
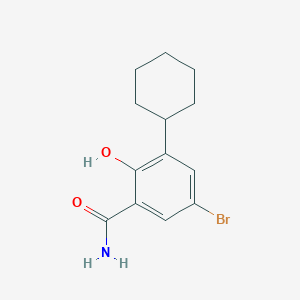
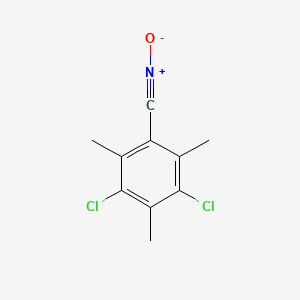



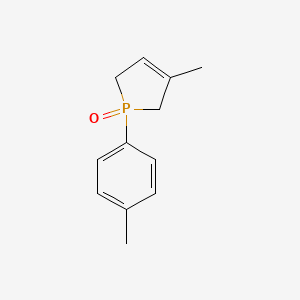
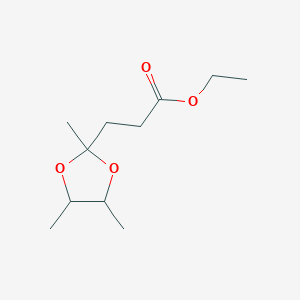
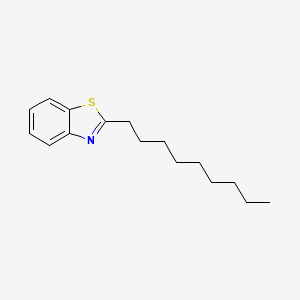
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
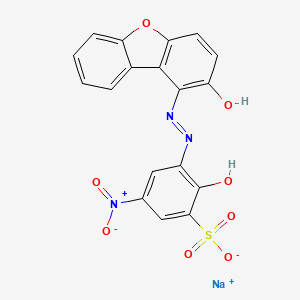
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
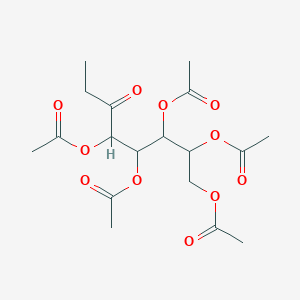
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
